molecular formula C12H16BNO3 B12502111 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

Cat. No.: B12502111
M. Wt: 233.07 g/mol
InChI Key: NVAOAZQGVQVAPS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is an organic compound that features a boron-containing dioxaborolane ring attached to a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the picolinaldehyde structure. One common method involves the reaction of picolinaldehyde with pinacolborane in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of picolinic acid.

    Reduction: Formation of picolinalcohol.

    Substitution: Formation of various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the boron-containing dioxaborolane ring. The aldehyde group can undergo nucleophilic addition reactions, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make it a versatile compound in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is unique due to the presence of both the picolinaldehyde moiety and the boron-containing dioxaborolane ring

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3

InChI Key

NVAOAZQGVQVAPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C=O

Origin of Product

United States

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